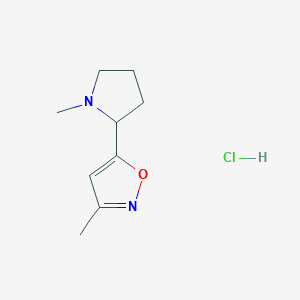
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidin-4-ylmethyl chloride with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines or benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
3-(2,6-Dichloropyrimidin-4-yl)propanoic acid
1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
2-Amino-4,6-dichloropyrimidine
Uniqueness: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile stands out due to its specific structural features, which can influence its reactivity and potential applications. Unlike some similar compounds, it contains a benzonitrile group, which can impart unique chemical properties and biological activities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C12H7Cl2N3 |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
3-[(2,6-dichloropyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-11-6-10(16-12(14)17-11)5-8-2-1-3-9(4-8)7-15/h1-4,6H,5H2 |
Clave InChI |
GUDAZJYCCCLQRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CC2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)
![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)

![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)


![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)


![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)


